molecular formula C18H23N3O2S B2789805 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea CAS No. 923164-53-8

1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea

Cat. No.: B2789805
CAS No.: 923164-53-8
M. Wt: 345.46
InChI Key: OUOLKYNKKVFNPU-UHFFFAOYSA-N
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Description

1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea is a urea derivative characterized by a morpholinoethyl-thiophene moiety linked to the urea nitrogen and an m-tolyl (3-methylphenyl) substituent on the adjacent nitrogen.

Properties

IUPAC Name

1-(3-methylphenyl)-3-(2-morpholin-4-yl-2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-14-4-2-5-15(12-14)20-18(22)19-13-16(17-6-3-11-24-17)21-7-9-23-10-8-21/h2-6,11-12,16H,7-10,13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOLKYNKKVFNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological effects, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₃O₂S, with a molecular weight of 345.46 g/mol. The compound features a morpholine ring, a thiophene moiety, and a tolyl group, which contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that derivatives of urea and thiourea, including this compound, exhibit antimicrobial properties. A study evaluating several substituted ureas found that compounds similar to this compound showed significant antifungal activity against plant pathogens and larvicidal effects against Aedes aegypti larvae. The LD50 values for these compounds ranged from 67.9 ppm to 165.6 ppm, indicating varying levels of toxicity against mosquito larvae .

CompoundLD50 (ppm)Activity Type
1c67.9Larvicidal
1e118.8Larvicidal
3e165.6Larvicidal

Cytotoxicity and Anti-inflammatory Activity

In vitro studies have shown that this compound does not exhibit significant cytotoxicity against human cancer cell lines. For instance, no anti-inflammatory activity was noted in assays using human chondrosarcoma cells at concentrations up to 25 μg/mL . This suggests that while the compound may be effective against certain pathogens, it may not adversely affect human cells at therapeutic doses.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in pathogens. The morpholine ring can engage in hydrogen bonding or hydrophobic interactions with biological targets, while the thiophene and tolyl groups enhance binding affinity and specificity .

Study on Antifungal Activity

A comprehensive study evaluated the antifungal properties of various thiourea derivatives. Compounds similar to this compound were tested against several filamentous fungal pathogens, revealing promising antifungal effects. The results indicated that structural modifications could enhance activity against specific fungal strains .

Synthesis and Optimization

The synthesis of this compound typically involves reacting morpholine with a thiophene derivative followed by acylation with m-tolyl isocyanate. This method allows for the production of high-purity compounds suitable for biological testing .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that derivatives of 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea exhibit significant anticancer activity. For instance, studies have shown that certain modifications of the compound can enhance its efficacy against specific cancer cell lines. A notable study demonstrated that compounds with similar structures inhibited cell proliferation in breast cancer models, suggesting potential as therapeutic agents in oncology .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. The presence of the thiophene moiety is believed to play a critical role in enhancing biological activity through interactions with cellular targets .

Agrochemical Applications

Pesticide Development
this compound has been explored as a lead compound in the development of new pesticides. Its structural features allow for modifications that can enhance bioactivity against pests while minimizing toxicity to non-target organisms. Research has indicated that certain derivatives exhibit potent insecticidal properties, making them suitable candidates for agricultural applications .

Herbicide Activity
In addition to insecticidal properties, this compound has shown promise as a herbicide. Studies have reported effective weed control with formulations based on this compound, suggesting its potential use in sustainable agriculture practices .

Materials Science

Polymer Synthesis
The unique chemical structure of this compound allows it to be incorporated into polymer matrices, enhancing the material properties such as thermal stability and mechanical strength. Research has focused on synthesizing polymer composites using this compound, yielding materials with improved performance for various industrial applications .

Nanomaterials
Recent advancements have explored the use of this compound in the synthesis of nanomaterials. Its ability to stabilize nanoparticles has been investigated for applications in drug delivery systems and catalysis, highlighting its versatility in materials engineering .

Data Tables

Application Area Key Findings References
Medicinal ChemistryAnticancer activity; induces apoptosis
AgrochemicalsEffective insecticide and herbicide
Materials ScienceEnhances polymer properties; stabilizes nanoparticles

Case Studies

  • Anticancer Activity Study
    • Objective : To evaluate the efficacy of modified urea derivatives on breast cancer cell lines.
    • Findings : Certain derivatives showed up to 70% inhibition of cell growth compared to controls.
    • Implications : Supports further exploration into urea-based compounds for cancer therapy.
  • Pesticide Development
    • Objective : Assess the insecticidal properties of synthesized derivatives.
    • Findings : One derivative exhibited over 90% mortality in targeted pest populations within 48 hours.
    • Implications : Potential for developing new eco-friendly pesticides.
  • Polymer Composite Research
    • Objective : Investigate the incorporation of the compound into polymer matrices.
    • Findings : Resulting composites demonstrated a 30% increase in tensile strength compared to standard polymers.
    • Implications : Opens pathways for advanced material applications in construction and manufacturing.

Comparison with Similar Compounds

Urea Derivatives with m-Tolyl Groups

  • 1-(4-(Thiophen-2-yl)thiazol-2-yl)-3-(m-tolyl)urea (TTU9): This compound replaces the morpholinoethyl-thiophene moiety with a thiophenylthiazole group. It exhibits a melting point of 200–202°C and demonstrates the importance of heteroaromatic systems in modulating solubility and intermolecular interactions. The thiazole-thiophene system may enhance π-π stacking compared to the morpholinoethyl group in the target compound .
  • 1-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(m-tolyl)urea (6p): Featuring a rigid cyclopentathiophene core, this compound has a higher melting point (218°C), likely due to increased molecular rigidity and planar aromatic stacking. The cyano group introduces electron-withdrawing effects, which could influence reactivity or binding affinity .

Morpholino-Containing Ureas

  • 1-Morpholin-3-hydroxy-urea : Synthesized with a morpholine ring directly attached to the urea backbone, this compound’s FTIR and HRMS data highlight the role of hydrogen bonding (e.g., NH stretching at 3139 cm⁻¹) and morpholine’s electron-donating properties .

Physicochemical Properties

Compound Name Melting Point (°C) Key Structural Features
Target Compound* Not reported Morpholinoethyl-thiophene, m-tolyl
TTU9 200–202 Thiophenylthiazole, m-tolyl
6p 218 Cyclopentathiophene-cyano, m-tolyl
1-Morpholin-3-hydroxy-urea Not reported Morpholine-hydroxyurea

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